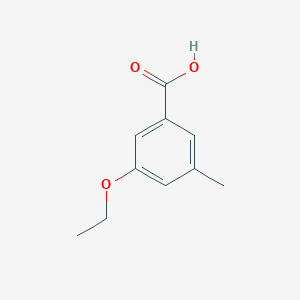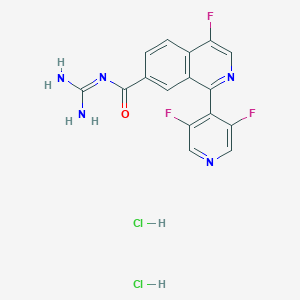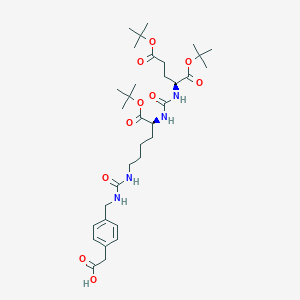![molecular formula C11H18N4 B2542036 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene CAS No. 1375472-50-6](/img/structure/B2542036.png)
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures related to "3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene" have been synthesized and studied for their unique chemical properties and reactions. For example, studies on tetraaza macrocyclic ligands and their metal complexes highlight the synthesis and characterization of these ligands, which contain cyclohexane rings, and their coordination behavior with Ni(II) and Cu(II) ions, offering insights into their potential as complexing agents in coordination chemistry (Shin-Geol Kang, J. Kweon, & Soo-Kyung Jung, 1992).
Energetic Materials
The development of high-nitrogen energetic materials is a significant area of interest. For instance, the synthesis of 1,3,5-tri(tetrazol-5-yl)pentaza-1,4-dienes from triazene precursors has been reported, marking the first construction of a novel N5-linear energetic moiety. This research opens new avenues for the design of advanced energetic materials with potentially high heats of formation and stability (Qi Wang, F. Pang, & Guilong Wang, 2017).
Pesticide Chemistry
The chemical aspects of 1,3,5-triazapenta-1,4-dienes as a new group of pesticides have been explored, demonstrating the synthesis, properties, and biologic activities of these compounds. Their potential application in agricultural chemistry as novel pesticide agents suggests an area of research that combines organic synthesis with applied chemistry for pest management solutions (I. Harrison, A. Kozlik, & J. F. Mccarthy, 1973).
Material Science and Sensing
Poly(vinyl chloride)-based macrocyclic membrane sensors for magnesium have been investigated, highlighting the application of tetraazamacrocyclic compounds in the development of selective sensors. This research points to the utility of such compounds in analytical chemistry, specifically in the construction of ion-selective electrodes for the detection and quantification of magnesium ions, demonstrating the cross-disciplinary applications of these compounds in both material science and analytical sensing technologies (S. Baniwal, S. Chandra, & A. Panwar, 1999).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.4.0.02,6]trideca-2(6),4-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-10-11(14(2)13-8)15-6-4-3-5-9(15)7-12-10/h9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKOYISWZTLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NCC3N2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)
![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)


![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)


![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)
